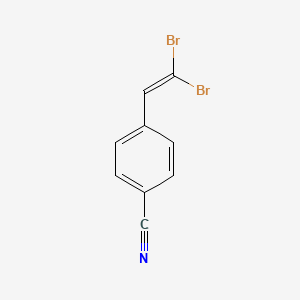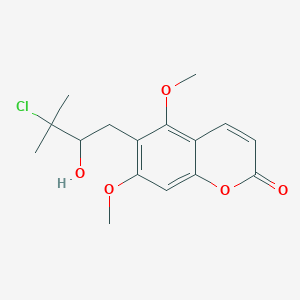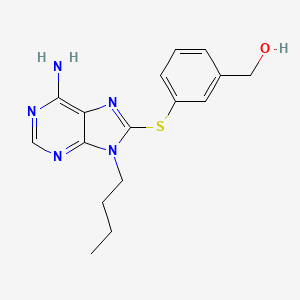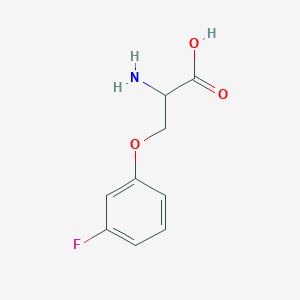
1,1-Dibromo-2-(4-cyanophenyl)ethene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-ジブロモ-2-(4-シアノフェニル)エテンは、分子式C₉H₅Br₂N、分子量286.95 g/molの有機化合物です 。この化合物は、エテン骨格に結合した2つの臭素原子とシアノフェニル基の存在が特徴です。その独自の化学的性質により、主に研究や工業用途に使用されています。
製法
合成経路と反応条件
1,1-ジブロモ-2-(4-シアノフェニル)エテンは、様々な方法で合成できます。一般的なアプローチの1つは、触媒の存在下で2-(4-シアノフェニル)エテンを臭素で臭素化することです。 この反応は通常、制御された条件下で行われ、臭素原子がエテン部分に選択的に付加されるようにします 。
工業生産方法
工業的には、1,1-ジブロモ-2-(4-シアノフェニル)エテンの生産には、大規模な臭素化プロセスが用いられる場合があります。 これらのプロセスは、高収率と高純度を実現するために最適化されており、多くの場合、連続フローリアクターや高度な精製技術を用いて目的の製品を得ています 。
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dibromo-2-(4-cyanophenyl)ethene can be synthesized through various methods. One common approach involves the bromination of 2-(4-cyanophenyl)ethene using bromine in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure the selective addition of bromine atoms to the ethene moiety .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to obtain the desired product .
化学反応の分析
反応の種類
1,1-ジブロモ-2-(4-シアノフェニル)エテンは、以下を含む様々な化学反応を起こします。
置換反応: 臭素原子は、水酸化物イオンやアミンなどの他の求核剤で置換され、様々な誘導体を生成します。
還元反応: この化合物は、水素化リチウムアルミニウムなどの還元剤を用いて、2-(4-シアノフェニル)エテンに還元することができます。
一般的な試薬と条件
置換: 水溶液またはアルコール溶液中の水酸化ナトリウムやアンモニアなどの求核剤。
還元: 無水エーテル中の水素化リチウムアルミニウム。
生成される主要な生成物
置換: 使用する求核剤に応じて、様々な置換誘導体。
還元: 2-(4-シアノフェニル)エテン。
酸化: エポキシドやその他の酸化誘導体
科学研究への応用
1,1-ジブロモ-2-(4-シアノフェニル)エテンは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 生物学的巨大分子との潜在的な相互作用について調査されています。
医学: 薬剤開発における潜在的な用途、および薬理活性化合物の前駆体として調査されています。
科学的研究の応用
1,1-Dibromo-2-(4-cyanophenyl)ethene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
1,1-ジブロモ-2-(4-シアノフェニル)エテンの作用機序は、様々な分子標的との相互作用を伴います。臭素原子は求電子付加反応に関与することができ、一方シアノフェニル基は芳香族系とπ-π相互作用を行うことができます。 これらの相互作用は、化合物の反応性とその他の分子との複合体を形成する能力に影響を与える可能性があります 。
類似化合物との比較
類似化合物
1,2-ジブロモエタン: シアノフェニル基が存在しないため、反応性が異なる別のジブロモ化合物。
2,2-ジブロモ-1-(4-ブロモフェニル)エタン-1-オン: 追加の臭素原子とカルボニル基を含むため、化学的性質が異なります
独自性
特性
分子式 |
C9H5Br2N |
|---|---|
分子量 |
286.95 g/mol |
IUPAC名 |
4-(2,2-dibromoethenyl)benzonitrile |
InChI |
InChI=1S/C9H5Br2N/c10-9(11)5-7-1-3-8(6-12)4-2-7/h1-5H |
InChIキー |
MNYZLXYRSKJQIM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=C(Br)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methoxy]phenyl}methyl)amine](/img/structure/B12311354.png)

![rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(propan-2-yl)-1H-1,2,4-triazole dihydrochloride, trans](/img/structure/B12311365.png)

![(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B12311390.png)

![1-([(Tert-butoxy)carbonyl]amino)-4,4-dimethylcyclohexane-1-carboxylic aci+](/img/structure/B12311407.png)
![(1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol](/img/structure/B12311408.png)

![rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanamine, cis](/img/structure/B12311417.png)
![rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis](/img/structure/B12311419.png)

![6-(piperidin-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine dihydrochloride](/img/structure/B12311424.png)

